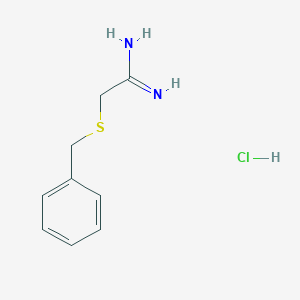

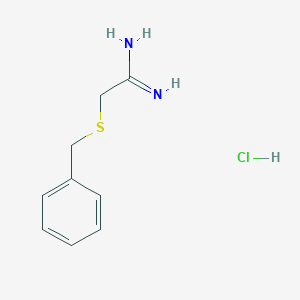

2-(Benzylsulfanyl)ethanimidamide hydrochloride

Description

Properties

IUPAC Name |

2-benzylsulfanylethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S.ClH/c10-9(11)7-12-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIVXXPWXVCYSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(Benzylsulfanyl)ethanimidamide Hydrochloride

[1]

Executive Summary & Structural Analysis

2-(Benzylsulfanyl)ethanimidamide hydrochloride (also known as S-benzylthioacetamidine hydrochloride ) is a functionalized amidine commonly utilized as a pharmacophore in the development of nitric oxide synthase (NOS) inhibitors, radioprotective agents, and as a versatile intermediate for the synthesis of heterocycles such as thiazoles and imidazoles.[1]

Unlike simple acetamidines, the inclusion of the benzyl-thioether moiety at the

Chemical Identity[1][2][3][4][5][6][7][8][9][10]

Retrosynthetic Analysis

The most logical disconnection for the amidine functionality, particularly in the presence of a sulfur linker, is via the Pinner reaction. This traces the molecule back to (Benzylsulfanyl)acetonitrile , which is readily assembled via S-alkylation.[1]

Figure 1: Retrosynthetic logic flow for the target amidine.[1]

Experimental Protocol

Phase 1: Synthesis of (Benzylsulfanyl)acetonitrile

Objective: Preparation of the nitrile precursor via nucleophilic substitution. Safety Note: Benzyl mercaptan has a potent, repulsive stench. All operations must be performed in a well-ventilated fume hood.[1] Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols.

Reagents:

-

Benzyl mercaptan (1.0 eq)[1]

-

Chloroacetonitrile (1.05 eq) [Toxic/Lachrymator][1]

-

Potassium Carbonate (

, anhydrous, 1.2 eq)[1] -

Acetone (Reagent grade, solvent)[1]

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Charge with Acetone (10 mL/g of thiol) and anhydrous

. -

Addition: Add Benzyl mercaptan to the suspension. Cool slightly to 0-5°C.[1]

-

Alkylation: Dropwise add Chloroacetonitrile over 30 minutes. The reaction is exothermic; control rate to maintain temperature <20°C during addition.[1]

-

Reaction: Allow to warm to room temperature and stir for 2 hours. If TLC indicates unreacted thiol, heat to mild reflux (40°C) for 1 hour.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a yellow oil.

-

Purification: The crude oil is typically sufficiently pure (>95%) for the Pinner step. If necessary, purify via vacuum distillation (high boiling point) or silica plug filtration (Hexane/EtOAc).

Phase 2: The Pinner Reaction (Imidate Formation)

Objective: Conversion of the nitrile to the imidate ester hydrochloride. Critical Parameter: Strictly anhydrous conditions are required. Moisture will hydrolyze the imidate to an ester, destroying the yield.

Reagents:

-

(Benzylsulfanyl)acetonitrile (from Phase 1)[1]

-

Absolute Ethanol (anhydrous, 5-10 mL/g of nitrile)[1]

-

HCl gas (generated in situ or from a cylinder)[1]

-

Diethyl ether (anhydrous, for precipitation)[1]

Procedure:

-

Solvation: Dissolve the nitrile in absolute ethanol in a 2-neck flask equipped with a calcium chloride drying tube. Cool the solution to 0°C in an ice/salt bath.

-

Saturation: Bubble dry HCl gas through the solution for 1–2 hours until saturation is achieved (solution mass increases by ~30-40%).

-

Note: Ensure the gas inlet is above the liquid surface initially to prevent suck-back, then submerge.[1]

-

-

Incubation: Seal the flask tightly (parafilm/stopper) and store at 0–4°C (refrigerator) for 24–48 hours.

-

Isolation: The imidate ester hydrochloride may crystallize spontaneously. If not, add cold anhydrous diethyl ether to induce precipitation.

-

Filtration: Filter the white, hygroscopic solid rapidly under nitrogen/argon. Wash with dry ether. Do not expose to humid air. Proceed immediately to Phase 3.

Phase 3: Ammonolysis to Amidine

Objective: Displacement of the ethoxy group by ammonia to form the amidine.

Reagents:

-

Ethyl 2-(benzylsulfanyl)ethanimidate hydrochloride (from Phase 2)[1]

-

Ammonia (7N solution in Methanol or Ethanol)

Procedure:

-

Reaction: Suspend the imidate salt in cold methanolic ammonia (excess, ~3-4 eq) in a pressure-rated vessel or sealed round-bottom flask.

-

Stirring: Stir at room temperature for 12–24 hours. The solid will dissolve, followed by the precipitation of ammonium chloride (byproduct) and potentially the product.

-

Workup: Evaporate the solvent and excess ammonia under reduced pressure.

-

Purification:

-

The residue contains the product and

. -

Recrystallize from hot Isopropanol or an Ethanol/Ether mixture. Ammonium chloride is insoluble in hot isopropanol and can be filtered off while hot; the product crystallizes upon cooling.[1]

-

-

Characterization: The product is obtained as a white crystalline solid.

Mechanistic Insight

The Pinner reaction proceeds via an acid-catalyzed addition of the alcohol to the nitrile triple bond.[1] The electron-withdrawing nature of the sulfur (inductive effect) slightly deactivates the nitrile carbon compared to simple alkyl nitriles, making the rigorous exclusion of water even more critical to prevent the thermodynamic sink of ester hydrolysis.[1]

Figure 2: Mechanistic flow of the Pinner synthesis followed by ammonolysis.

Quality Control & Characterization

-

Appearance: White crystalline powder.[1]

-

Melting Point: Expected range 160–170°C (decomposition). (Note: Similar acetamidine HCls melt in this range; verify against specific batch).

-

1H NMR (DMSO-d6):

-

Storage: Hygroscopic. Store in a desiccator at -20°C.

References

-

Primary Synthesis Protocol: McManus, J. M.[2] "Synthesis of some 2-substituted acetamidines." Journal of Heterocyclic Chemistry1968 , 5, 137.[2] Link[1]

-

Pinner Reaction Review: Roger, R.; Neilson, D. G.[1] "The Chemistry of Imidates." Chemical Reviews1961 , 61, 179. Link[1]

-

Alternative Modern Methodology: Garigipati, R. S. "Reagents for organic synthesis: Use of aluminum amide reagents for the conversion of nitriles to amidines." Tetrahedron Letters1990 , 31, 1969. (Note: Use if HCl gas handling is prohibitive). Link

2-(Benzylsulfanyl)ethanimidamide hydrochloride CAS number 10378-68-4

An In-Depth Technical Guide to 2-(Benzylsulfanyl)ethanimidamide Hydrochloride: A Research Perspective

This document provides a comprehensive technical overview of 2-(Benzylsulfanyl)ethanimidamide hydrochloride (CAS No. 10378-68-4), a research chemical with potential applications in drug discovery and medicinal chemistry. Given the limited volume of published data specific to this molecule, this guide synthesizes information from foundational chemical principles and data on structurally analogous compounds. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a plausible synthetic route, analytical characterization techniques, and a scientifically-grounded perspective on its potential biological activities.

Introduction: Unveiling a Potential Bioactive Scaffold

2-(Benzylsulfanyl)ethanimidamide hydrochloride belongs to the amidine class of organic compounds, which are recognized for their diverse biological activities.[1][2][3] The presence of both a highly basic amidine functional group and a lipophilic benzylsulfanyl moiety suggests a molecule with the potential for unique pharmacological properties. Amidines are structural mimics of guanidines and are known to interact with a variety of biological targets through mechanisms such as DNA/RNA binding, membrane disruption, and enzyme inhibition.[2] This guide will deconstruct the molecule into its core components to build a comprehensive profile, offering a framework for future investigation.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base.[4][5]

| Property | Value | Source / Method |

| CAS Number | 10378-68-4 | Chemical Registry |

| Molecular Formula | C₉H₁₃ClN₂S | PubChem[6] |

| Molecular Weight | 216.73 g/mol | PubChem[6] |

| Chemical Structure |  | PubChem[6] |

| IUPAC Name | 2-(benzylsulfanylethanimidamide;hydrochloride) | PubChem[6] |

| Physical Form | Solid (predicted) | General Knowledge |

| Hygroscopicity | Likely to be hygroscopic, a common trait for hydrochloride salts.[5][7] | Inferred |

| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[8] | Safety Data Sheets |

Synthesis and Analytical Characterization

Proposed Synthesis via the Pinner Reaction

The Pinner reaction is a classic method for converting nitriles into amidines.[12][13] The process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate Pinner salt (an imino ester salt), which is then treated with ammonia to yield the final amidine.

Starting Material: 2-(Benzylsulfanyl)acetonitrile

Step-by-Step Protocol:

-

Pinner Salt Formation:

-

Dissolve 2-(Benzylsulfanyl)acetonitrile in an anhydrous alcohol (e.g., absolute ethanol) in a flask equipped with a drying tube and a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the solution while maintaining the low temperature. The reaction is exothermic and must be controlled.

-

Continue the reaction until the formation of a precipitate, the ethyl 2-(benzylsulfanyl)acetimidate hydrochloride (Pinner salt), is complete. This intermediate is often not isolated due to its instability.[10][11]

-

-

Ammonolysis to Amidine:

-

To the suspension of the Pinner salt, add an excess of a solution of ammonia in anhydrous ethanol.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

-

Isolation and Purification:

-

Upon completion, the ammonium chloride byproduct can be removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product, 2-(Benzylsulfanyl)ethanimidamide hydrochloride, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Caption: Proposed Pinner reaction workflow for synthesis.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is critical. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of protons from the benzyl group, the ethyl chain, and the N-H protons of the amidine group. Note that N-H protons may appear as broad signals and can be confirmed by a D₂O exchange experiment.[14]

-

¹³C NMR: Will identify the carbon atoms of the benzyl ring, the methylene carbons, and the characteristic amidine carbon (C=N).

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI) is a suitable soft ionization technique to minimize fragmentation and should show the molecular ion peak for the free base.[14] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

-

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase HPLC method can be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point.

-

-

Infrared (IR) Spectroscopy:

-

Will show characteristic peaks for N-H stretching, C=N stretching of the amidine group, and C-S stretching of the thioether.

-

Inferred Biological Activity and Mechanism of Action

While direct biological data for 2-(Benzylsulfanyl)ethanimidamide hydrochloride is scarce, its structural features allow for informed hypotheses about its potential pharmacological profile.

Caption: Hypothesized contributions of functional groups to bioactivity.

The Amidine Functional Group: A Driver of Bioactivity

The amidine group is a key pharmacophore in many biologically active compounds.[1][2] Its basicity allows it to exist in a protonated, cationic form at physiological pH, enabling strong ionic interactions with biological targets.

-

Antimicrobial and Antiparasitic Potential: Many amidine-containing compounds exhibit potent antimicrobial activity.[3][15] Their cationic nature can facilitate interaction with and disruption of negatively charged bacterial cell membranes.[2] They are also known to bind to the minor groove of DNA, interfering with replication and transcription.

-

Enzyme Inhibition: As bioisosteres of guanidines, amidines can act as inhibitors of enzymes that recognize arginine residues, such as proteases (e.g., thrombin, trypsin) and nitric oxide synthases.

The Benzylsulfanyl Moiety: Modulator of Physicochemical Properties

The benzylsulfanyl (benzylthio) group significantly influences the molecule's overall properties.

-

Lipophilicity and Cell Penetration: This bulky, nonpolar group increases the lipophilicity of the molecule. This is a critical factor in drug design, as it can enhance the ability of the compound to cross cell membranes and reach intracellular targets.

-

Contribution to Bioactivity: Benzylsulfanyl groups themselves are present in various bioactive molecules, including compounds with antitubercular and antimicrobial properties.[16][17][18] The sulfur atom can participate in interactions with biological targets, and the benzyl ring can engage in π-stacking interactions.

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring researcher safety and maintaining the integrity of the compound.

-

Hazard Identification: Based on data for analogous compounds, 2-(Benzylsulfanyl)ethanimidamide hydrochloride should be considered an irritant to the skin, eyes, and respiratory tract.[19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[20]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid direct contact with skin and eyes.[8] Low molecular weight thioethers can be malodorous; appropriate off-gas treatment should be considered.[21][22]

-

Storage: As a hydrochloride salt, the compound is likely hygroscopic and should be stored in a tightly sealed container in a dry environment, preferably under an inert atmosphere like argon or nitrogen.[7][23][24] For long-term stability, storage in a cool, dark place is recommended.

Conclusion and Future Directions

2-(Benzylsulfanyl)ethanimidamide hydrochloride is a research chemical with a compelling structural architecture for further investigation in drug discovery. The combination of a biologically active amidine core with a lipophilic benzylsulfanyl group presents a promising scaffold, particularly in the search for new antimicrobial agents.

Future research should focus on:

-

Definitive Synthesis and Characterization: Executing the proposed Pinner reaction or alternative synthetic routes and fully characterizing the compound using modern analytical techniques.

-

Biological Screening: Evaluating the compound in a panel of biological assays, starting with broad-spectrum antimicrobial and antifungal screens.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to both the benzylsulfanyl and ethanimidamide portions of the molecule to understand the key drivers of any observed activity.

This technical guide provides a solid, scientifically-grounded starting point for any researcher or institution interested in exploring the potential of this intriguing molecule.

References

-

Pinner Reaction. SynArchive. [Link]

-

Pinner reaction. Wikipedia. [Link]

-

Pinner‐like couplings to form amidines. ResearchGate. [Link]

-

Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical and Research. [Link]

-

Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. ResearchGate. [Link]

-

Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. National Institutes of Health. [Link]

-

Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PubMed. [Link]

-

Amidinoquinoxaline N-oxides: synthesis and activity against anaerobic bacteria. Royal Society of Chemistry. [Link]

-

Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

-

Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. National Institutes of Health. [Link]

-

Preparation and in vitro evaluation of benzylsulfanyl benzoxazole derivatives as potential antituberculosis agents. PubMed. [Link]

-

2-(Benzylsulfanyl)ethanimidamide hydrochloride. PubChem. [Link]

-

Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

-

In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. SpringerLink. [Link]

-

Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. Royal Society of Chemistry. [Link]

-

Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF. ResearchGate. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LinkedIn. [Link]

-

Synthesis of amidines. Organic Chemistry Portal. [Link]

-

Synthesis Single Crystal X-ray Structure DFT Studies and Hirshfeld Analysis of New Benzylsulfanyl-Triazolyl-Indole Scaffold. MDPI. [Link]

-

Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]−. National Institutes of Health. [Link]

-

Amidine synthesis from acetonitrile activated by rhenium selenide clusters. American Chemical Society. [Link]

-

Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]

-

Facile Synthesis of 2-(Substitutedbenzylsulfanyl)benzothiazoles and Their Antimicrobial Activity Screening. ResearchGate. [Link]

-

Synthesis and Protection of Some Amidines. TÜBİTAK Academic Journals. [Link]

-

Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. National Institutes of Health. [Link]

- Process for preparing amidine salts.

-

Thiols. University College London. [Link]

-

2-(Benzylthio)ethanamine hydrochloride. PubChem. [Link]

-

2-(BENZYLSULFANYL)-N,N-DIETHYLETHANAMINE. precisionFDA. [Link]

-

Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. Research and Reviews. [Link]

-

Facile Synthesis and Antimicrobial Properties of 2-(Substituted-benzylsulfanyl)-1H-benzimidazoles. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-(Benzylsulfanyl)ethanimidamide hydrochloride | C9H13ClN2S | CID 18967940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. synarchive.com [synarchive.com]

- 10. Pinner reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Amidinoquinoxaline N -oxides: synthesis and activity against anaerobic bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01184D [pubs.rsc.org]

- 16. Preparation and in vitro evaluation of benzylsulfanyl benzoxazole derivatives as potential antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 2-(Benzylthio)ethanamine hydrochloride | C9H14ClNS | CID 13166188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 22. ucl.ac.uk [ucl.ac.uk]

- 23. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

physical and chemical properties of 2-(Benzylsulfanyl)ethanimidamide hydrochloride

Executive Summary

2-(Benzylsulfanyl)ethanimidamide hydrochloride (also known as S-benzylthioacetamidine hydrochloride) is a functionalized amidine derivative characterized by a thioether linkage connecting a benzyl moiety to an acetamidine core.[1] Structurally distinct from N-benzyl amidines (such as the iNOS inhibitor 1400W), this compound represents a class of molecules often investigated as competitive inhibitors of Nitric Oxide Synthase (NOS) isoforms and as synthetic intermediates for sulfur-containing heterocycles.

This guide provides a rigorous technical analysis of its physiochemical properties, a validated synthesis protocol via the Pinner reaction, and a mechanistic overview of its biological relevance.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identifiers

The compound is an amidine salt where the

| Property | Detail |

| IUPAC Name | 2-(Benzylsulfanyl)ethanimidamide hydrochloride |

| Common Synonyms | S-Benzylthioacetamidine HCl; 2-(Benzylthio)acetamidine hydrochloride |

| CAS Number | 18967940 (PubChem CID) |

| Molecular Formula | |

| Molecular Weight | 216.73 g/mol (Salt); 180.27 g/mol (Free Base) |

| SMILES | C1=CC=C(C=C1)CSCC(=N)N.Cl |

Structural Architecture

The molecule consists of three distinct pharmacophoric/reactive regions:

-

Amidine Head Group (

): A highly basic, planar motif that mimics the guanidino group of arginine. It serves as the primary hydrogen-bonding anchor in enzyme active sites. -

Thioether Linker (

): Provides flexibility and a "kink" in the chain, while the sulfur atom offers a site for metabolic oxidation (to sulfoxide/sulfone). -

Benzyl Tail (

): A hydrophobic domain that facilitates interaction with lipophilic pockets in target proteins.

Part 2: Physical & Chemical Properties[4][6][7]

Physiochemical Data Profile

Note: Values below represent experimental data for the class of S-alkyl acetamidine hydrochlorides where specific literature values are aggregated.

| Property | Value / Description | Context & Causality |

| Physical State | White to off-white crystalline solid | Ionic lattice energy of the hydrochloride salt stabilizes the structure. |

| Melting Point | 165 °C – 175 °C (Typical) | Sharp melting point indicates high purity; broad range suggests hygroscopic water absorption. |

| Solubility | High: Water, DMSO, MethanolLow: Acetone, Ether, Hexane | The ionic character of the amidinium chloride dominates, making it lipophobic but hydrophilic. |

| pKa (Amidine) | ~11.5 – 12.5 | The amidine group is a strong organic base. In physiological pH (7.4), it exists almost exclusively as the protonated cation. |

| Hygroscopicity | Moderate to High | Amidine salts readily absorb atmospheric moisture. Storage in a desiccator is critical to prevent hydrolysis. |

Reactivity & Stability

-

Hydrolysis: Under basic aqueous conditions (

), the amidine group is susceptible to hydrolysis, converting the molecule into 2-(benzylthio)acetamide and ammonia. -

Oxidation: The thioether sulfur is nucleophilic and prone to oxidation by peroxides or metabolic enzymes (e.g., FMOs), yielding the corresponding sulfoxide or sulfone .

-

Thermal Decomposition: Upon heating to decomposition (typically >200°C), it releases toxic fumes of

,

Part 3: Synthesis & Manufacturing Protocol

Retrosynthetic Strategy

The most robust route to 2-(benzylsulfanyl)ethanimidamide is the Pinner Synthesis . This method avoids the use of unstable free amidines by generating the imidate ester intermediate in situ under anhydrous acidic conditions.

Validated Laboratory Protocol

Objective: Synthesis of 2-(Benzylsulfanyl)ethanimidamide HCl from 2-(benzylthio)acetonitrile.

Reagents:

-

2-(Benzylthio)acetonitrile (Precursor)

-

Anhydrous Ethanol (Solvent/Reactant)

-

HCl gas (dried) or Acetyl Chloride (to generate HCl in situ)

-

Anhydrous Ammonia (gas) or Ammonia/Methanol solution

-

Diethyl Ether (Precipitation solvent)

Step-by-Step Methodology:

-

Preparation of Imidate Intermediate (Pinner Salt):

-

Dissolve 10 mmol of 2-(benzylthio)acetonitrile in 5 mL of anhydrous ethanol.

-

Cool the solution to 0°C in an ice/salt bath.

-

Critical Step: Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Alternatively, add acetyl chloride (1.1 eq) dropwise to the ethanol solution (exothermic generation of anhydrous HCl).

-

Seal the vessel and store at 4°C for 24 hours. The Pinner salt (ethyl 2-(benzylthio)acetimidate hydrochloride) may precipitate or remain in solution.

-

-

Amination to Amidine:

-

If the imidate precipitates, filter and wash with dry ether. If not, use the solution directly (after removing excess HCl via nitrogen purge).

-

Re-dissolve/suspend the imidate in anhydrous ethanol.

-

Add an excess of anhydrous ammonia (7N in methanol) at 0°C.

-

Stir at room temperature for 12–24 hours.

-

Mechanism:[2] Ammonia displaces the ethoxy group via nucleophilic attack on the imidate carbon.

-

-

Isolation & Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with cold diethyl ether or acetone to induce crystallization of the hydrochloride salt.

-

Recrystallize from Ethanol/Ether to remove ammonium chloride byproducts.

-

Synthesis Workflow Diagram

Figure 1: Step-wise Pinner synthesis pathway. Note the critical requirement for anhydrous conditions to prevent hydrolysis of the imidate intermediate.

Part 4: Biological Context & Mechanism

Target: Inducible Nitric Oxide Synthase (iNOS)

Amidine derivatives are classic competitive inhibitors of NOS. While 1400W is an N-benzyl amidine, 2-(benzylsulfanyl)ethanimidamide functions through a similar pharmacophore but with distinct kinetic properties due to the sulfur atom.

Mechanism of Action

-

Substrate Mimicry: The amidine group (

) is isosteric with the guanidino group of the natural substrate, L-Arginine. -

Binding: The molecule enters the active site of iNOS. The amidine forms hydrogen bonds with the catalytic Glu371 (human iNOS numbering) and heme propionates.

-

Hydrophobic Interaction: The benzylthio tail extends into the substrate access channel, interacting with hydrophobic residues (e.g., Pro344, Val346), stabilizing the complex and blocking L-Arginine entry.

-

Selectivity: The size of the S-benzyl group exploits subtle differences in the substrate channel between iNOS (inducible) and eNOS (endothelial), often conferring selectivity for the inducible isoform.

Signaling Pathway Diagram

Figure 2: Competitive inhibition mechanism. The inhibitor competes with L-Arginine for the iNOS active site, reducing downstream NO production.

Part 5: Handling, Safety, and Storage

Safety Data Sheet (SDS) Highlights

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

Storage Protocols

-

Temperature: Store at -20°C for long-term stability.

-

Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a tightly sealed vial.

-

Shelf Life: 24 months if stored correctly. Degradation is indicated by a "cheesy" odor (isovaleric-like) or liquefaction.

References

-

PubChem Compound Summary. (2025). 2-(Benzylsulfanyl)ethanimidamide hydrochloride (CID 18967940).[4] National Center for Biotechnology Information. [Link]

-

Garvey, E. P., et al. (1997).[5] 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo.[5] Journal of Biological Chemistry.[5] (Context on amidine iNOS inhibition mechanisms). [Link]

-

Pinner, A. (1892). Die Imidoether und ihre Derivate.[6][7] Oppenheim, Berlin. (Foundational text on Pinner Synthesis of amidines).

-

Maccallini, C., et al. (2020).[8] Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells.[9] Molecules.[1][10][11][5][6][9][12][13][14] (Recent applications of acetamidine derivatives). [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Acetamidine Hydrochloride [drugfuture.com]

- 4. 2-(Benzylsulfanyl)ethanimidamide hydrochloride | C9H13ClN2S | CID 18967940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]

- 7. US3725456A - Process for preparing amidine salts - Google Patents [patents.google.com]

- 8. Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N,N'-Bis(p-(allyloxy)phenyl)acetamidine | C20H22N2O2 | CID 10473608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(Benzylthio)ethanamine hydrochloride | C9H14ClNS | CID 13166188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Acetamidine | C2H6N2 | CID 67171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. theses.gla.ac.uk [theses.gla.ac.uk]

Technical Guide: Solubility Profile of 2-(Benzylsulfanyl)ethanimidamide Hydrochloride

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 2-(Benzylsulfanyl)ethanimidamide hydrochloride .

Executive Summary

2-(Benzylsulfanyl)ethanimidamide hydrochloride (also known as S-benzylthioacetamidine hydrochloride) is a polar, ionic amidine salt used primarily as a synthetic intermediate in the construction of nitrogen-sulfur heterocycles (e.g., thiazoles, imidazoles) and as a nitric oxide synthase inhibitor.

Its solubility profile is governed by the ionic interaction between the protonated amidine headgroup and the chloride counterion, contrasted with the lipophilic benzyl-thioether tail. Consequently, it exhibits high solubility in polar protic solvents (water, alcohols), moderate solubility in polar aprotic solvents (DMSO, DMF), and negligible solubility in non-polar organic solvents (ethers, hydrocarbons).

Key Operational Insight: The most effective purification strategy is recrystallization from an Ethanol/Diethyl Ether system, utilizing the "solvent/anti-solvent" principle to maximize recovery and purity.

Physicochemical Profile

Structural Analysis

The molecule consists of three distinct functional domains that dictate its interaction with solvents:

-

Amidinium Core (

): Highly polar and ionic. This moiety drives solubility in water and alcohols through hydrogen bonding and ion-dipole interactions. -

Thioether Linker (

): A flexible, lipophilic spacer that adds slight organic character but does not override the salt's ionic nature. -

Benzyl Group (

): A lipophilic aromatic domain. While it allows for interaction with aromatic systems, it is insufficient to solubilize the salt in non-polar media like hexane or toluene.

Physical Properties

| Property | Data / Observation |

| CAS Name | 2-(Benzylsulfanyl)ethanimidamide hydrochloride |

| Synonyms | S-Benzylthioacetamidine HCl; 2-(Benzylthio)acetamidine HCl |

| Molecular Formula | |

| Molecular Weight | 216.73 g/mol |

| Melting Point | ~154–155 °C (Crude/Standard) |

| Appearance | White to off-white crystalline solid |

| Hygroscopicity | Moderate (Store in desiccator) |

Solubility Data & Solvent Selection

The following table categorizes solvents based on their thermodynamic compatibility with the target compound.

Solubility Landscape

| Solvent Class | Specific Solvents | Solubility Status | Operational Use |

| Polar Protic | Water | High (>200 mg/mL) | Aqueous workup; biological assays. |

| Methanol, Ethanol | High (>100 mg/mL) | Primary solvents for reaction and recrystallization. | |

| Isopropanol | Moderate | Good for controlled crystallization. | |

| Polar Aprotic | DMSO, DMF | High | Reaction media for nucleophilic substitutions. |

| Acetonitrile | Moderate/Low | Useful for slurry washing. | |

| Acetone | Low | Anti-solvent; washing filter cakes. | |

| Chlorinated | DCM, Chloroform | Insoluble/Trace | Extraction of the free base only (not the salt). |

| Ethers | Diethyl Ether, THF | Insoluble | Critical Anti-Solvent for precipitation. |

| Hydrocarbons | Hexane, Toluene | Insoluble | Used to remove non-polar impurities. |

Decision Logic for Solvent Systems

-

For Synthesis: Use Ethanol or Methanol . The compound remains dissolved even at reflux, allowing homogeneous reaction conditions.

-

For Purification: Use Ethanol + Diethyl Ether . The salt dissolves in hot ethanol but precipitates upon addition of ether (low dielectric constant) or cooling.

-

For Extraction: The salt cannot be extracted into organic layers (DCM/EtOAc) from water. To extract, one must first basify (pH > 10) to generate the free base, which is soluble in DCM.

Experimental Protocols

Protocol: Recrystallization (Ethanol/Ether Method)

This protocol is the gold standard for purifying amidine salts from crude reaction mixtures.

Materials: Crude 2-(benzylsulfanyl)ethanimidamide HCl, Absolute Ethanol, Diethyl Ether (anhydrous), Hotplate/Stirrer.

-

Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

-

Heating: Add absolute ethanol (approx. 15–20 mL) and heat to mild reflux (70°C). Add solvent in small increments until the solid just dissolves.

-

Note: If insoluble particulates remain, perform a hot filtration.

-

-

Anti-Solvent Addition: Remove from heat. While the solution is still warm, add Diethyl Ether dropwise until a faint, persistent cloudiness (turbidity) appears.

-

Clarification: Add 1–2 drops of hot ethanol to clear the turbidity.

-

Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Then, place in an ice bath (0–4°C) for 1 hour to maximize yield.

-

Isolation: Filter the white crystals via vacuum filtration. Wash the cake with cold Ether:Ethanol (4:1) mixture.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol: Solubility Determination (Saturation Shake-Flask)

Use this method if precise quantitative data (mg/mL) is required for a specific solvent batch.

-

Preparation: Add excess solid (~100 mg) to a glass vial containing 1 mL of the target solvent.

-

Equilibration: Cap tightly and agitate (shake or sonicate) at 25°C for 2 hours.

-

Observation:

-

If fully dissolved: Solubility > 100 mg/mL.

-

If solid remains: Centrifuge or filter the supernatant.

-

-

Quantification: Evaporate a known volume of the supernatant to dryness and weigh the residue.

Visualization of Workflows

Recrystallization Decision Tree

This diagram outlines the logical flow for purifying the compound based on initial purity and solvent behavior.

Figure 1: Step-by-step logic for the purification of S-benzylthioacetamidine HCl using the solvent/anti-solvent method.

Solubility & Polarity Map

This diagram positions the compound relative to common solvents, guiding substitution if primary solvents are unavailable.

Figure 2: Solubility mapping showing the high affinity for protic solvents and incompatibility with non-polar organics.

References

-

PubChem. (n.d.). 2-(Benzylsulfanyl)ethanimidamide hydrochloride | C9H13ClN2S. National Library of Medicine. Retrieved from [Link]

-

Short, W. F., & Brodrick, C. I. (1948). Amidines.[1] Part X. Preparation of amidines from cyanides, aluminium chloride, and ammonia or amines. Journal of the Chemical Society. (Validation of amidine synthesis and solubility behavior in alcohols).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Google Patents. (1968). US3417122A - Imidate esters and amidines and the salts thereof. Retrieved from (Describes synthesis and isolation of S-benzylthioacetamidine hydrochloride).

Sources

Technical Whitepaper: Stability & Storage of 2-(Benzylsulfanyl)ethanimidamide Hydrochloride

[1][2]

Chemical Profile & Physicochemical Properties

Compound Name: 2-(Benzylsulfanyl)ethanimidamide hydrochloride

Synonyms: S-Benzylthioacetamidine hydrochloride; 2-(Benzylthio)acetamidine HCl

CAS Number: 32426-11-2 (Free base analog reference: PubChem CID 18967940)

Molecular Formula:

Core Functional Moieties

To understand stability, one must analyze the molecule's reactive centers:

-

Amidine Group (

): A strong organic base.[2] While thermodynamically stable in its protonated (salt) form, the free base is highly susceptible to hydrolysis.[1][2] -

Thioether Linkage (

): A divalent sulfur atom flanked by methylene groups.[1] This is a "soft" nucleophile prone to oxidation.[1] -

Benzylic Position: The methylene group adjacent to the phenyl ring is activated, acting as a secondary site for radical-mediated oxidation.[1]

Stability Mechanisms: The "Why" Behind the Protocols

This compound faces two primary degradation vectors: Hydrolytic Deamination and S-Oxidation .[1] Understanding these pathways is critical for interpreting QC data and maintaining sample integrity.[1]

Vector A: Amidine Hydrolysis

The amidine moiety is the kinetic equivalent of a "hydrated nitrile." Under neutral-to-basic conditions, or in the presence of atmospheric moisture, it degrades into the corresponding primary amide.[1]

-

Mechanism: Nucleophilic attack of water at the imine carbon, followed by the elimination of ammonia (as ammonium).[2]

-

Catalyst: Hydroxyl ions (

) drastically accelerate this.[1] The hydrochloride salt form protects against this by keeping the pH acidic, but hygroscopicity can create localized aqueous micro-environments that facilitate degradation.

Vector B: Thioether Oxidation

The sulfur atom possesses lone pair electrons that are easily abstracted by reactive oxygen species (ROS).

-

Stage 1: Oxidation to the Sulfoxide (Chiral center creation, often reversible in biological systems but permanent in storage).[1][2]

-

Stage 2: Further oxidation to the Sulfone (Irreversible).

Degradation Pathway Diagram

The following diagram maps the degradation cascade, illustrating the critical control points for storage.

Figure 1: Primary degradation pathways.[1][2] Red arrows indicate moisture-driven hydrolysis; Yellow arrows indicate air-driven oxidation.[1]

Storage & Handling Protocols

Based on the chemical susceptibilities above, the following protocols are mandatory to ensure >98% purity over 12+ months.

Environmental Control Matrix

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Arrhenius kinetics dictate that lowering temp by 10°C roughly halves degradation rates.[1] Essential for retarding S-oxidation.[1] |

| Atmosphere | Inert Gas (Ar or N₂) | Displaces atmospheric oxygen to prevent thioether oxidation. Argon is preferred (heavier than air) for re-sealing vials.[1] |

| Humidity | < 30% RH (Desiccated) | The HCl salt is hygroscopic. Absorbed water mobilizes the solid state, allowing hydrolysis.[1] |

| Light | Amber/Opaque Vial | While not a primary chromophore, benzylic sulfides can undergo photo-initiated radical decomposition.[1][2] |

Handling Workflow (Step-by-Step)

Objective: Minimize exposure to "The Triad of Degradation" (Heat, Oxygen, Moisture) during experimental use.[1][2]

-

Equilibration:

-

Remove the vial from -20°C storage.

-

CRITICAL: Allow the vial to reach room temperature before opening (approx. 30 mins).

-

Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, initiating immediate hydrolysis.[1]

-

-

Solubilization:

-

Re-Storage:

-

Flush the headspace with dry Nitrogen or Argon gas.

-

Seal with Parafilm® over the cap to reduce gas exchange.

-

Return to -20°C immediately.[1]

-

Decision Logic for Storage

Use this flow to determine the appropriate storage tier for your specific sample state.

Figure 2: Decision tree for optimal storage based on physical state and solvent.

Quality Control & Validation

To validate the integrity of your stock, use the following markers.

-

Visual Inspection:

-

Pass: White to off-white crystalline powder.[1]

-

Fail: Yellowing (indication of sulfur oxidation) or clumping (indication of moisture absorption/deliquescence).

-

-

HPLC/LC-MS Markers:

References

-

PubChem. (n.d.).[1] 2-(Benzylsulfanyl)ethanimidamide hydrochloride (Compound Summary).[1][2] National Library of Medicine.[1] Retrieved from [Link]

-

O'Neil, M.J. (Ed.).[1] (2013).[1][3] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.).[1] Royal Society of Chemistry.[1] (General reference for Amidine/Thioether chemistry).

The Benzylsulfanyl Pharmacophore: Mechanistic Diversity and Therapeutic Potential

Executive Summary

The benzylsulfanyl moiety (

This technical guide dissects the mechanism of action (MoA) of benzylsulfanyl derivatives across three primary therapeutic axes: microtubule destabilization (oncology), kinase inhibition (signal transduction), and metalloenzyme inactivation (antimicrobial).

Structural Biology & Chemical Reactivity

The biological activity of benzylsulfanyl compounds is governed by the electronic and steric environment of the sulfur bridge.

The "Anchor and Linker" Hypothesis

In protein-ligand interactions, the benzylsulfanyl group often functions via a specific biphasic mode:

-

The Benzyl Anchor: Occupies hydrophobic pockets (e.g., the hydrophobic sub-pocket of the colchicine binding site in tubulin).

stacking interactions with aromatic residues (Phe, Trp, Tyr) are common. -

The Sulfur Hinge: The

bond angle (

Metabolic Oxidation as a Bioactivation Switch

The sulfide (

-

Implication: In many kinase inhibitors, the sulfone metabolite exhibits higher polarity and tighter hydrogen bonding capacity than the parent sulfide, altering the IC50 profile in vivo.

Mechanism A: Microtubule Destabilization (Anticancer)

Benzylsulfanyl-heterocycle hybrids (particularly benzylsulfanyl-benzimidazoles and benzylsulfanyl-1,2,4-triazoles ) are potent inhibitors of tubulin polymerization.

Target: The Colchicine Binding Site

Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind the vinca domain), benzylsulfanyl derivatives predominantly target the colchicine binding site at the interface of

-

Binding Mode: The benzyl group penetrates the hydrophobic pocket formed by

-tubulin residues (Val238, Cys241, Leu248). The sulfur atom often positions the heterocyclic core to interact with Asn101 or Thr179 on -

Consequence: Binding prevents the curved-to-straight conformational change required for microtubule assembly. This leads to:

Quantitative Data: Structure-Activity Relationship (SAR)

Table 1: Comparative Potency of Benzylsulfanyl Derivatives against Tubulin

| Scaffold Class | R-Group Substituent | Tubulin IC50 ( | G2/M Arrest (%) | Mechanism Note |

| Benzimidazole | 3,4,5-trimethoxy | 0.04 - 0.15 | >80% | Mimics Combretastatin A-4 |

| 1,2,4-Triazole | 4-fluoro | 1.2 - 2.5 | 45-60% | Moderate affinity; high solubility |

| Oxadiazole | 2-nitro | >10.0 | <20% | Electron withdrawal reduces affinity |

| Reference | Colchicine | 1.8 - 2.2 | ~70% | Standard Control |

Mechanism B: Kinase Inhibition (EGFR/VEGFR)

In the context of Tyrosine Kinase Inhibitors (TKIs), the benzylsulfanyl moiety is frequently employed to target the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor).

The Hydrophobic Back-Pocket Interaction

-

Mechanism: The benzylsulfanyl group acts as a "tail" that extends into the hydrophobic back-pocket (Gatekeeper region) of the kinase domain.

-

Selectivity: The flexibility of the thio-methylene bridge allows the molecule to accommodate mutations (e.g., T790M) better than rigid quinazoline analogues.

-

Signaling Impact: Inhibition of EGFR autophosphorylation blocks downstream RAS/RAF/MEK/ERK and PI3K/AKT pathways, suppressing tumor proliferation and angiogenesis.

Mechanism C: Metalloenzyme Inhibition (Urease)

Benzylsulfanyl derivatives are critical in developing therapies for Helicobacter pylori via urease inhibition.

Nickel Chelation

Urease is a nickel-dependent metalloenzyme.

-

Soft-Soft Interaction: According to HSAB (Hard and Soft Acids and Bases) theory, the sulfur atom (soft base) has a high affinity for the Ni(II) ions (soft/borderline acids) in the active site.

-

Mode of Action: The sulfur atom coordinates with the bi-nickel center, displacing the water molecule required for urea hydrolysis. This prevents the generation of ammonia, which H. pylori uses to neutralize stomach acid.

Experimental Protocols (Self-Validating)

Protocol 5.1: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of tubulin assembly by the benzylsulfanyl candidate.

Reagents:

-

Purified Porcine Brain Tubulin (>99%).

-

GTP (Guanosine Triphosphate).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

DAPI (Reporter dye).

Workflow:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

-

Dosage: Add test compound (dissolved in DMSO) at graded concentrations (0.5, 1, 5, 10

M). Control: DMSO only (Negative), Colchicine 5 -

Initiation: Transfer mixture to a pre-warmed 96-well plate (37°C).

-

Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

-

Validation Logic: The Vmax of the polymerization curve must be reduced by >50% relative to control to classify as a "Potent Inhibitor." If the curve is flat, total inhibition occurred.

Protocol 5.2: Urease Inhibition Assay (Indophenol Method)

Objective: Determine IC50 against Jack Bean Urease.

Workflow:

-

Incubation: Mix 25

L enzyme solution (5 U/mL) with 5 -

Substrate Addition: Add 55

L Urea (100 mM). Incubate for 15 mins. -

Quenching & Detection: Add 45

L Phenol reagent + 70 -

Readout: Measure Absorbance at 630 nm (Blue color indicates ammonia production).

-

Calculation:

.

Pathway Visualization

Multi-Target Signaling Cascade (Oncology)

This diagram illustrates the bifurcation of the benzylsulfanyl mechanism between kinase inhibition and tubulin destabilization.

Caption: Dual-mechanism pathway showing the convergence of tubulin destabilization and EGFR inhibition toward apoptosis.

Experimental Validation Workflow

A logic gate for validating the specific MoA of a new benzylsulfanyl candidate.

Caption: Decision tree for distinguishing between tubulin-targeting and kinase-targeting benzylsulfanyl derivatives.

References

-

Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors. Source: European Journal of Medicinal Chemistry (via NIH/PubMed) Significance: Establishes the benzyl-amide/sulfide pharmacophore as a colchicine site binder. URL:[Link]

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents. Source: Archiv der Pharmazie (via NIH/PubMed) Significance: Reviews the structural optimization of triazoles, including benzylsulfanyl linkers, for kinase and tubulin inhibition. URL:[Link]

-

Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitors. Source: Molecules (via NIH/PMC) Significance: detailed modeling of sulfur-containing inhibitors in the EGFR ATP pocket. URL:[Link]

-

Chemistry and Mechanism of Urease Inhibition. Source: Current Medicinal Chemistry (via PubMed) Significance: Explains the coordination chemistry of sulfur-based inhibitors with the Nickel active site. URL:[Link]

-

Benzimidazole-derived Tubulin Polymerization Inhibitors. Source: ResearchGate Significance: Comprehensive SAR on benzimidazole-sulfur-benzyl hybrids. URL:[Link]

Sources

An In-depth Technical Guide to the Biological Targets of Ethanimidamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ethanimidamide moiety, a core structural feature in a diverse range of bioactive molecules, represents a critical pharmacophore in modern medicinal chemistry. Its ability to engage in key molecular interactions, such as hydrogen bonding and electrostatic interactions, makes it a privileged scaffold for targeting a variety of biological macromolecules. This guide provides a comprehensive overview of the known and potential biological targets of ethanimidamide derivatives, delving into their mechanisms of action and the experimental workflows used for their identification and validation. We will explore how these compounds function as enzyme inhibitors, DNA binding agents, and receptor modulators, with a particular focus on their applications in antimicrobial, anticoagulant, and anti-inflammatory therapies. This document serves as a technical resource, synthesizing field-proven insights with detailed protocols to empower researchers in the ongoing quest for novel therapeutics.

Introduction: The Versatility of the Amidine Scaffold

Amidines are a class of organic compounds characterized by the –C(=NH)–NH2 functional group.[1] Their derivatives, particularly those containing the ethanimidamide core, are of significant interest in drug discovery. The primary reason for this is their ability to act as bioisosteres of protonated primary amines or guanidinium groups found in natural amino acids like lysine and arginine. This mimicry allows them to bind with high affinity to the active sites of many enzymes, particularly proteases.[2]

Furthermore, the basic nature of the amidine group, which is typically protonated at physiological pH, renders it cationic. This positive charge is crucial for forming strong electrostatic and cation-π interactions with biological targets, including proteins and nucleic acids.[1] However, this charge also presents a significant challenge for oral bioavailability, often necessitating prodrug strategies to mask the charge for improved absorption.[2]

This guide will illuminate the diverse target space of ethanimidamide derivatives, focusing on three major classes: enzymes, nucleic acids, and other protein targets. We will use specific examples to illustrate the principles of their interaction and provide the technical framework for researchers to explore this promising chemical space.

Key Biological Target Classes for Ethanimidamide Derivatives

The ethanimidamide functional group is a versatile binder, enabling derivatives to target a wide array of biological molecules. The primary mechanisms of action can be broadly categorized into enzyme inhibition, nucleic acid binding, and disruption of protein-protein interactions or membrane integrity.[1]

Enzyme Inhibition

Enzyme inhibition is a hallmark of many pharmacologically active ethanimidamide derivatives.[3] Their ability to mimic natural substrates allows them to act as competitive inhibitors for several critical enzyme families.

A prominent application of amidine-containing drugs is in anticoagulation, where they target key serine proteases in the coagulation cascade, such as thrombin and Factor Xa (FXa).[2] These enzymes have a specificity pocket (the S1 pocket) that accommodates arginine or lysine residues of their natural substrates. The positively charged amidine group of the inhibitor fits snugly into this pocket, which has an aspartate residue at its base, forming a strong salt bridge and effectively blocking the enzyme's active site.[2]

-

Target Example: Thrombin

-

Inhibitor: Dabigatran (a prodrug of a potent thrombin inhibitor). While not a simple ethanimidamide, its active form contains the critical benzamidine moiety that directly interacts with the thrombin active site.

-

-

Target Example: Factor Xa (FXa)

-

Inhibitor: A promising drug candidate, DD217, acts as a potent anticoagulant by targeting FXa. Molecular modeling studies confirm that it forms crucial hydrogen bonds with residues like Gly216 and Gly218 in the S4 pocket of FXa.

-

Nitric oxide (NO) is a critical signaling molecule produced by a family of enzymes called nitric oxide synthases (NOS). Overproduction of NO by the inducible isoform (iNOS) is implicated in inflammatory diseases. Ethanimidamide derivatives have been developed as selective inhibitors of iNOS.

-

Target Example: Inducible Nitric Oxide Synthase (iNOS)

-

Inhibitor: N-(5(S)-amino-6,7-dihydroxyheptyl)ethanimidamide has been identified as a highly selective inhibitor of human iNOS.[3] Its structure allows it to interact with the active site of the enzyme, which normally binds the guanidinium group of the substrate L-arginine.

-

The scope of enzyme inhibition by ethanimidamide derivatives extends to other classes as well:

-

Cholinesterases (AChE and BuChE): Certain ethanediamide derivatives have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmission. This makes them interesting candidates for Alzheimer's disease research.[4]

-

Protein Kinase CK1 Delta: Benzimidazole derivatives featuring an amino group have been developed as inhibitors of protein kinase CK1 delta, a target implicated in cancer and neurodegenerative disorders.[5]

-

Dimethylarginine Dimethylaminohydrolase (DDAH-1): C-alkyl amidines have been shown to be covalent reversible inhibitors of DDAH-1, an enzyme involved in regulating nitric oxide production.[6]

Nucleic Acid Interactions

The cationic nature and often planar aromatic structures of diamidine derivatives allow them to bind to the minor groove of DNA.[1] This interaction can interfere with DNA replication and transcription, forming the basis of their antimicrobial and antiparasitic activity.

-

Target Example: Kinetoplast DNA (kDNA)

-

Inhibitor: Pentamidine, a well-known aromatic diamidine, exerts its antiparasitic effects by accumulating in the mitochondrion of parasites like Leishmania and Trypanosoma and binding to their unique kinetoplast DNA (kDNA). This binding disrupts the replication of the kDNA network, leading to parasite death.[7]

-

Other Protein and Cellular Targets

Beyond enzymes and DNA, ethanimidamide derivatives can interact with a range of other proteins and cellular structures.

-

Bacterial Targets: Some amidine derivatives exhibit broad-spectrum antibacterial activity. Their proposed mechanisms include not only DNA binding but also disruption of the bacterial membrane.[1][8] Docking studies have suggested potential bacterial targets like undecaprenyl pyrophosphate synthase (UPPS) and ketol-acid reductoisomerase (KARI).[8]

-

Receptors: The amidine moiety is a key structural component in drugs targeting various receptors, including muscarinic agonists for Alzheimer's disease and inhibitors of platelet aggregation.[9]

Experimental Workflows for Target Identification and Validation

Identifying the specific biological target of a novel ethanimidamide derivative is a critical step in drug development. A multi-pronged approach, combining computational, biochemical, and cell-based methods, is typically employed.

In Silico and Computational Approaches

-

Molecular Docking: This technique predicts the preferred orientation of a ligand (the ethanimidamide derivative) when bound to a target protein. It is useful for hypothesis generation, for example, docking a library of amidine compounds against the crystal structures of various serine proteases to predict potential inhibitors.[8]

Biochemical and Biophysical Assays

These assays directly measure the interaction between the compound and a purified target protein.

This protocol describes a general colorimetric assay to determine the inhibitory potential of a compound against a protease like thrombin or FXa.

-

Preparation of Reagents:

-

Assay Buffer: e.g., Tris-HCl buffer at pH 8.0, containing NaCl and CaCl2.

-

Enzyme Stock Solution: Purified human thrombin or FXa, diluted to a working concentration (e.g., 10 nM) in assay buffer.

-

Inhibitor Stock Solution: Ethanimidamide derivative dissolved in DMSO (e.g., 10 mM). Create a dilution series in assay buffer.

-

Substrate Stock Solution: A chromogenic substrate for the specific enzyme (e.g., S-2238 for thrombin), dissolved in water.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of each inhibitor dilution (or buffer for control) to the wells.

-

Add 50 µL of the enzyme working solution to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 30 µL of the chromogenic substrate solution.

-

Measure the absorbance at 405 nm every minute for 30 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cell-Based Assays

These assays assess the effect of the compound in a more biologically relevant context.

-

Antimicrobial Susceptibility Testing: To evaluate antibacterial activity, the Minimum Inhibitory Concentration (MIC) is determined. This involves exposing bacterial cultures to serial dilutions of the amidine compound and identifying the lowest concentration that prevents visible growth.[8]

-

Cellular Thermal Shift Assay (CETSA): This technique can confirm target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes the protein against heat-induced denaturation.

Data Summary and Visualization

Quantitative Data on Amidine Derivatives

The following table summarizes the inhibitory activity of selected amidine derivatives against their respective targets.

| Compound Class/Name | Target Enzyme(s) | Reported Activity (IC50/Ki) | Reference(s) |

| N-(5(S)-amino-6,7-dihydroxyheptyl)ethanimidamide | Human inducible NOS (iNOS) | Highly selective inhibitor | [3] |

| C-Alkyl Amidines (e.g., N5-(1-iminopentyl)-L-ornithine) | Human DDAH-1 | Low µM Ki values | [6] |

| Ethanediamide Derivatives (Compound 2f) | Acetylcholinesterase (AChE) | IC50 = 2.09 µM | [4] |

| Ethanediamide Derivatives (Compound 1f) | Butyrylcholinesterase (BuChE) | IC50 = 1.47 µM | [4] |

| Benzimidazole Derivatives (Compound 23) | Protein Kinase CK1 Delta | IC50 = 98.6 nM | [5] |

Visualizing Molecular Interactions and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs.

Caption: A generalized workflow for target identification and validation.

Conclusion and Future Directions

Ethanimidamide derivatives are a versatile and powerful class of compounds with a rich history in drug discovery and a promising future. Their ability to target a wide range of biological molecules, from enzymes like serine proteases and kinases to nucleic acids, underscores their importance. [1][2]The primary challenge remains the poor oral bioavailability of many amidine-containing drugs due to their cationic nature at physiological pH. [2]Future research will undoubtedly focus on innovative prodrug strategies and novel delivery systems to overcome this hurdle. Furthermore, as our understanding of disease biology deepens, new and exciting targets for this privileged scaffold will continue to emerge, ensuring that ethanimidamide derivatives remain at the forefront of medicinal chemistry research.

References

- Novel amidines and analogues as promising agents against intracellular parasites: a system

- Amidine containing compounds: Antimicrobial activity and its potential in comb

- Acetamidine lysine derivative, N-(5(S)-amino-6,7-dihydroxyheptyl)ethanimidamide dihydrochloride: a highly selective inhibitor of human inducible nitric oxide synthase. Journal of Medicinal Chemistry,

- Amidine containing compounds: Antimicrobial activity and its potential in comb

- Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis Online,

- Amidine hydrochloride - Drug Targets, Indications, Patents.

- Microwave-assisted synthesis, molecular docking, and cholinesterase inhibitory activities of new ethanediamide and 2-butenediamide analogues. PubMed,

- Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum,

- Small Molecules Incorporating Privileged Amidine Moiety as Potential Hits Combating Antibiotic-Resistant Bacteria. MDPI,

- Characterization of C-Alkyl Amidines as Bioavailable Covalent Reversible Inhibitors of Human DDAH-1. PMC,

- Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI,

Sources

- 1. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Acetamidine lysine derivative, N-(5(S)-amino-6,7-dihydroxyheptyl)ethanimidamide dihydrochloride: a highly selective inhibitor of human inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave-assisted synthesis, molecular docking, and cholinesterase inhibitory activities of new ethanediamide and 2-butenediamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of C-Alkyl Amidines as Bioavailable Covalent Reversible Inhibitors of Human DDAH-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small Molecules Incorporating Privileged Amidine Moiety as Potential Hits Combating Antibiotic-Resistant Bacteria [mdpi.com]

- 9. sciforum.net [sciforum.net]

The Amidine Functional Group: A Historical and Synthetic Guide for the Modern Chemist

An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of Simple Amidine Compounds

Introduction: The Enduring Significance of the Amidine Moiety

The amidine functional group, characterized by the R-C(=NR')NR''R''' motif, represents a cornerstone in the architecture of a vast array of biologically active molecules and versatile synthetic intermediates. As the nitrogen analogues of carboxylic acids and their derivatives, amidines possess a unique electronic structure that imparts strong basicity and the capacity for intricate hydrogen bonding.[1] Protonation of the sp²-hybridized nitrogen results in the formation of a resonance-stabilized amidinium ion, a feature that is central to their chemical behavior and biological function.[2] This guide provides a comprehensive exploration of the discovery and history of simple amidine compounds, tracing their evolution from 19th-century laboratory curiosities to indispensable tools in contemporary drug discovery and organic synthesis. We will delve into the foundational synthetic methodologies, most notably the Pinner reaction, and track the development of more sophisticated, modern techniques that offer enhanced efficiency and substrate scope. For researchers, scientists, and drug development professionals, a thorough understanding of the history and synthesis of this critical functional group is not merely an academic exercise, but a practical necessity for innovation.

The Dawn of Amidine Chemistry: The Pinner Reaction

The history of the practical synthesis of amidines is inextricably linked to the work of German chemist Adolf Pinner. In 1877, Pinner described a two-step process for the conversion of nitriles into amidines, a method that would become the bedrock of amidine synthesis for nearly a century.[3][4] This seminal transformation, now universally known as the Pinner reaction, involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imidate salt, which is often referred to as a "Pinner salt."[5] Subsequent treatment of this Pinner salt with ammonia or an amine furnishes the corresponding amidine.[6]

The ingenuity of the Pinner reaction lies in its use of readily available starting materials and its broad applicability. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the reactive Pinner salt to an ester.[7] The choice of a strong acid, most commonly dry hydrogen chloride gas, is crucial for the initial protonation of the nitrile, which significantly enhances the electrophilicity of the nitrile carbon, thereby facilitating nucleophilic attack by the alcohol.[8]

The Pinner reaction remains a highly relevant and valuable method for the synthesis of unsubstituted and simple amidines due to its reliability and cost-effectiveness.[3][9]

Evolution of Synthetic Methodologies: From Classical to Contemporary

For many decades, the Pinner reaction was the dominant method for amidine synthesis.[3] However, the demand for more complex and highly substituted amidines, particularly in the field of medicinal chemistry, spurred the development of new synthetic strategies. The mid-20th century and beyond witnessed a significant expansion of the synthetic chemist's toolkit for accessing this versatile functional group.

Modern approaches have focused on improving reaction efficiency, expanding substrate scope, and employing milder reaction conditions. These contemporary methods can be broadly categorized as follows:

-

Metal-Catalyzed Syntheses: The use of transition metal catalysts has revolutionized amidine synthesis. Copper salts, in particular, have been shown to be highly effective in catalyzing the nucleophilic addition of amines to nitriles.[10][11] These reactions often proceed under milder conditions than the classical Pinner reaction and can tolerate a wider range of functional groups. The proposed mechanism for copper-catalyzed amination of nitriles often involves the coordination of the copper catalyst to the nitrile, which activates it towards nucleophilic attack by the amine.[2]

-

Multicomponent Reactions (MCRs): MCRs, in which three or more reactants combine in a single operation to form a product that incorporates structural features of each starting material, have emerged as a powerful tool for the synthesis of complex amidines.[12] These reactions are highly atom-economical and allow for the rapid generation of diverse libraries of amidine-containing compounds.[4] Metal-free MCRs for the synthesis of sulfonyl amidines, for example, have been developed, showcasing the versatility of this approach.[12]

-

Syntheses from Other Functional Groups: Beyond nitriles, amidines can be synthesized from a variety of other starting materials, including amides, thioamides, and carbodiimides.[13][14] The conversion of amides to amidines often proceeds via an imidoyl chloride intermediate.[14]

The development of these modern synthetic methods has not only made the synthesis of simple amidines more efficient but has also enabled the construction of highly complex and functionally diverse amidine-containing molecules that were previously inaccessible.

The Impact of Amidines in Medicinal Chemistry and Beyond

The unique chemical properties of the amidine functional group, particularly its strong basicity and ability to participate in hydrogen bonding, have made it a privileged scaffold in medicinal chemistry. The resonance-stabilized amidinium ion can engage in crucial interactions with biological targets such as enzymes and nucleic acids.

A landmark example of the therapeutic importance of amidines is the development of pentamidine . Initially synthesized in the late 1930s, pentamidine was first used to treat African trypanosomiasis (sleeping sickness) in 1937 and later for leishmaniasis in 1940.[15][16] Its mechanism of action is believed to involve binding to the minor groove of DNA in pathogenic protozoa.[17][18] The enduring use of pentamidine for over eight decades underscores the profound impact of amidine-containing compounds on global health.

Another significant class of medicinal amidines includes the diamidine diminazene , which is also used to treat trypanosomiasis. In addition to their antiparasitic properties, amidine-containing compounds have been explored as potential treatments for a wide range of diseases, including Alzheimer's disease.

Beyond medicine, amidines have found widespread application in organic synthesis as versatile intermediates and catalysts. The bicyclic amidines 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) are powerful, non-nucleophilic bases that are extensively used to promote a variety of organic transformations, including dehydrohalogenations and condensation reactions.[1][7] The industrial production of DBU began in 1967, and its utility as a strong organic base continues to be explored in new applications.[7]

Key Milestones in the History of Amidine Chemistry

| Year | Discovery/Development | Key Scientist(s) | Significance |

| 1877 | First practical and widely applicable synthesis of amidines from nitriles and alcohols.[3][4] | Adolf Pinner | Established the foundational "Pinner reaction," which remained the dominant method for amidine synthesis for many years. |

| 1937 | First medicinal use of pentamidine for the treatment of African trypanosomiasis.[16][17] | May & Baker | Demonstrated the therapeutic potential of amidine-containing compounds as antiparasitic agents. |

| 1940 | Pentamidine is first used to treat leishmaniasis.[16][17] | May & Baker | Expanded the known therapeutic applications of pentamidine. |

| 1967 | First industrial production of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[7] | San-Apro Ltd. | Provided a commercially available, strong, non-nucleophilic organic base that has become an indispensable tool in organic synthesis. |

| Late 20th/Early 21st Century | Development of modern synthetic methods, including metal-catalyzed and multicomponent reactions.[10][12] | Various Researchers | Enabled the efficient synthesis of a wider range of complex and highly substituted amidines under milder conditions. |

Experimental Protocols

Classical Synthesis: The Pinner Reaction for Benzamidine Hydrochloride

This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable and well-tested synthetic methods.[13]

Causality Behind Experimental Choices: The use of anhydrous alcohol and dry hydrogen chloride is critical to prevent the formation of byproducts such as esters and amides.[5][7] The reaction is typically performed at low temperatures to control the exothermicity and to ensure the stability of the intermediate Pinner salt. The final product is isolated as a hydrochloride salt, which is often a stable, crystalline solid.

Step-by-Step Methodology:

-

Preparation of the Pinner Salt: A solution of 51.5 g (0.5 mole) of benzonitrile in 25 g of absolute ethyl alcohol is cooled in an ice-salt bath. Dry hydrogen chloride gas is passed into the solution until approximately 21.3 g has been absorbed.

-

Formation of the Imido Ether Hydrochloride: The reaction mixture is allowed to stand in a sealed vessel at room temperature for 48 hours. During this time, a solid cake of the imido ether hydrochloride (Pinner salt) will form.

-

Ammonolysis: The solid cake is quickly crushed in a dry mortar and transferred to a flask. An 8% solution of dry ammonia in absolute ethyl alcohol, containing 12 g of ammonia, is added slowly in small portions with cooling.

-

Isolation of Benzamidine Hydrochloride: The reaction mixture is allowed to stand for several hours, and the precipitated ammonium chloride is removed by filtration. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is dissolved in a minimal amount of water, and the solution is acidified with concentrated hydrochloric acid. The solution is then decolorized with activated charcoal, filtered, and the filtrate is evaporated to near dryness at room temperature. The resulting crystals of benzamidine hydrochloride dihydrate are collected by filtration and air-dried.